benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate
Description
Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate is a synthetic intermediate featuring a γ-lactam-like structure with a chloro substituent at the C5 position, a benzyl ester protecting group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the C4 amino position. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its dual functionality: the Fmoc group enables selective deprotection under mild basic conditions, while the benzyl ester provides stability during acidic or nucleophilic reactions . Its structural complexity makes it a critical scaffold for developing enzyme inhibitors and prodrugs targeting metabolic pathways .
Properties
IUPAC Name |
benzyl 5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFCSPOTIXYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Obzl)-Cl typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the conversion of the carboxyl group to the acid chloride using thionyl chloride or oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of Fmoc-Glu(Obzl)-Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed using piperidine, and the benzyl ester can be cleaved using hydrogenation over palladium on carbon (Pd/C) or strong acids like trifluoromethanesulfonic acid (TFMSA)
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for converting carboxylic acids to acid chlorides.
Piperidine: Used for removing the Fmoc protecting group.
Hydrogenation over Pd/C: Used for removing the benzyl ester group
Major Products Formed
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Deprotected Amino Acids: Formed after removal of the Fmoc and benzyl ester groups
Scientific Research Applications
Chemistry
Fmoc-Glu(Obzl)-Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, Fmoc-Glu(Obzl)-Cl is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
The compound is used in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, Fmoc-Glu(Obzl)-Cl is used in the production of synthetic peptides for research and development. It is also used in the manufacture of peptide-based materials and biomaterials .
Mechanism of Action
The mechanism of action of Fmoc-Glu(Obzl)-Cl involves the protection of the amino group of glutamic acid during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. The benzyl ester group provides protection to the carboxyl group and can be removed by hydrogenation or strong acids. This allows for the selective deprotection and coupling of amino acids during peptide synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Fmoc-protected amino acid derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and synthetic applications.
Table 1: Structural and Functional Comparison
*Estimated from analogous synthetic routes.
Key Findings
Substituent Effects on Reactivity :
- The chloro group in the target compound enhances electrophilicity at the C5 carbonyl, facilitating nucleophilic substitutions compared to tert-butyl or trityl-protected analogs .
- Fluorinated analogs (e.g., 13a) exhibit altered metabolic stability and bioavailability due to fluorine’s electronegativity, making them superior for in vivo applications .
Protecting Group Strategies :
- Benzyl esters (target compound) are stable under Fmoc deprotection conditions (piperidine/DMF) but require harsher methods (H₂/Pd) for removal, unlike tert-butyl esters, which are cleaved with trifluoroacetic acid .
- Trityl groups (e.g., compound in ) provide steric hindrance, improving regioselectivity in multi-step syntheses.
Physicochemical Properties :
- Melting points correlate with molecular symmetry; linear derivatives (e.g., 65a) exhibit higher melting points (140–141°C) than branched analogs (e.g., 65c: 120°C) .
- The target compound’s lack of reported melting point suggests hygroscopicity or amorphous solid formation, common in benzyl ester derivatives .
Synthetic Utility: The target compound’s chloro-oxopentanoate backbone is pivotal for synthesizing γ-lactam-based protease inhibitors, outperforming non-halogenated analogs in binding affinity . In contrast, fluorinated analogs (e.g., 13a) are preferred for photodynamic therapy agents due to their enhanced cellular uptake .
Research Implications
The comparative data highlight the trade-offs between stability, reactivity, and application specificity. For instance, while the target compound’s chloro group aids in selective modifications, its benzyl ester necessitates cautious handling in hydrogenation-sensitive contexts. Future research should explore hybrid analogs (e.g., chloro-fluoro derivatives) to merge metabolic stability with synthetic versatility.
Q & A
Q. What are the recommended synthetic routes for benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate?
The compound is typically synthesized via a multi-step procedure involving Fmoc-protected intermediates. A common approach involves coupling Fmoc-amino aldehydes with activated esters (e.g., benzyl esters) in dichloromethane (DCM) under anhydrous conditions. For example, benzyl (triphenylphosphoranylidene)-acetate can react with Fmoc-amino aldehydes to form α,β-unsaturated esters, followed by selective reduction or functionalization to introduce the chloro and oxo groups . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel chromatography with ethyl acetate/hexane gradients.
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- 1H/13C NMR spectroscopy : To confirm regiochemistry and stereochemistry, particularly for distinguishing between R/S configurations of the amino acid backbone .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and elemental composition (e.g., C, H, N content) .
- Melting point analysis : To assess crystallinity and compare with literature values (e.g., analogs with similar Fmoc-protected structures melt between 120–150°C) .
Q. What are the solubility and storage guidelines for this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers .
- Storage : Store as a powder at –20°C (stable for 3 years) or in solution at –80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What safety precautions are required for handling this compound?
- Hazards : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can researchers resolve low yields during coupling reactions involving this compound?
Low yields in Fmoc-deprotection or esterification steps may arise from:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas (N2/Ar).
- Steric hindrance : Optimize reaction time (e.g., extend from 3 hours to 12 hours for bulky substrates) .
- Byproduct formation : Monitor via LC-MS and adjust stoichiometry (e.g., reduce excess activating agents like HOBt/DIC) .
Q. How should discrepancies in NMR data be interpreted for structural validation?
Contradictions in 1H/13C NMR peaks (e.g., unexpected splitting or integration ratios) may indicate:
- Diastereomer formation : Check enantiomeric excess using chiral HPLC or compare with literature data for similar Fmoc-amino acid derivatives .
- Rotameric equilibria : Analyze spectra at elevated temperatures (e.g., 40°C) to reduce peak broadening in DMSO-d6 .
Q. What strategies improve the stability of this compound during solid-phase peptide synthesis (SPPS)?
- Side-chain protection : Use acid-labile tert-butyl groups for carboxylates to prevent premature cleavage during Fmoc removal (trifluoroacetic acid, TFA) .
- Coupling efficiency : Pre-activate the carboxylate with oxyma pure/HOAt to minimize racemization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 10 minutes at 50°C) to enhance stability in DMF .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Backbone modifications : Replace the benzyl ester with methyl or tert-butyl esters to alter lipophilicity .
- Halogen substitution : Introduce fluoro or bromo groups at the phenyl ring to study electronic effects on bioactivity .
- Amino acid chirality : Synthesize both R and S enantiomers to assess stereochemical impact on target binding .
Q. What analytical methods are suitable for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
